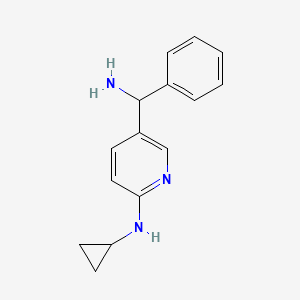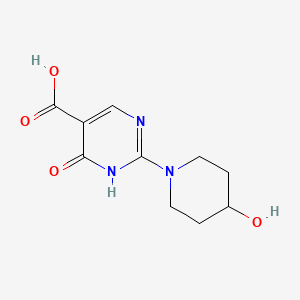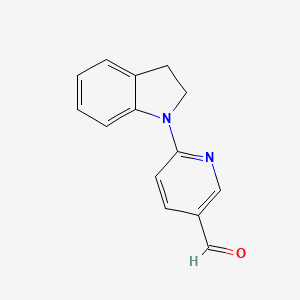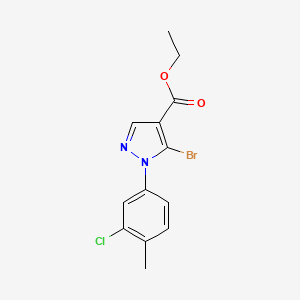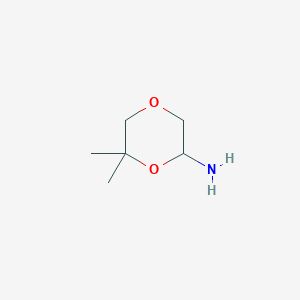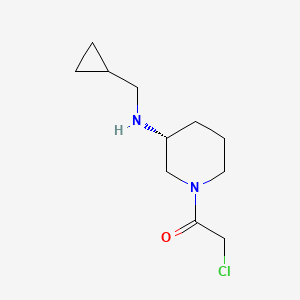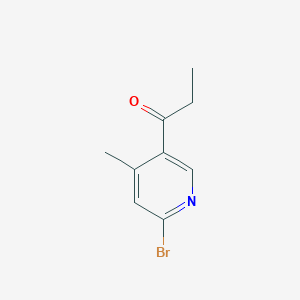
(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is a compound with a molecular formula of C11H20N2O2 It is known for its unique structure, which includes a cyclopropylmethyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Introduction of the Acetic Acid Moiety: The final step involves the addition of the acetic acid moiety to the piperidine ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid: The enantiomer of the compound, with similar but distinct properties.
N-(Cyclopropylmethyl)piperidine: A related compound with a similar structure but lacking the acetic acid moiety.
Uniqueness
(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is unique due to its specific stereochemistry and the presence of both the cyclopropylmethyl group and the acetic acid moiety. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
2-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(7-13)12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15)/t10-/m0/s1 |
InChI 键 |
XELVEVXUMPRQOE-JTQLQIEISA-N |
手性 SMILES |
C1C[C@@H](CN(C1)CC(=O)O)NCC2CC2 |
规范 SMILES |
C1CC(CN(C1)CC(=O)O)NCC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)
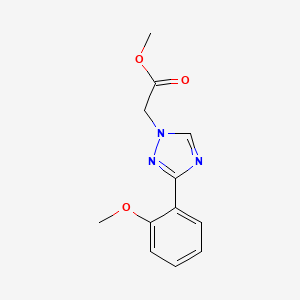
![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)

